molecular formula C11H21Br B13638302 (2-(Bromomethyl)-3-methylbutyl)cyclopentane

(2-(Bromomethyl)-3-methylbutyl)cyclopentane

Cat. No.: B13638302
M. Wt: 233.19 g/mol
InChI Key: AOEFYCSEBOPYRA-UHFFFAOYSA-N
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Description

(2-(Bromomethyl)-3-methylbutyl)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring with a bromomethyl group and a methylbutyl group attached to it. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Bromomethyl)-3-methylbutyl)cyclopentane can be achieved through several methods. One common approach involves the bromination of (2-methylbutyl)cyclopentane using bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically takes place under reflux conditions in an inert solvent like carbon tetrachloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2-(Bromomethyl)-3-methylbutyl)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation Reactions: The methylbutyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed

    Substitution: Formation of (2-(Hydroxymethyl)-3-methylbutyl)cyclopentane.

    Elimination: Formation of (2-Methylbutyl)cyclopentene.

    Oxidation: Formation of (2-(Carboxymethyl)-3-methylbutyl)cyclopentane.

Scientific Research Applications

(2-(Bromomethyl)-3-methylbutyl)cyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-(Bromomethyl)-3-methylbutyl)cyclopentane exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane: A simple cycloalkane with no substituents.

    (2-Methylbutyl)cyclopentane: Similar structure but lacks the bromomethyl group.

    (2-(Chloromethyl)-3-methylbutyl)cyclopentane: Similar structure with a chloromethyl group instead of a bromomethyl group.

Uniqueness

(2-(Bromomethyl)-3-methylbutyl)cyclopentane is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The bromomethyl group can be easily substituted or eliminated, providing access to a wide range of derivatives and products.

Properties

Molecular Formula

C11H21Br

Molecular Weight

233.19 g/mol

IUPAC Name

[2-(bromomethyl)-3-methylbutyl]cyclopentane

InChI

InChI=1S/C11H21Br/c1-9(2)11(8-12)7-10-5-3-4-6-10/h9-11H,3-8H2,1-2H3

InChI Key

AOEFYCSEBOPYRA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1CCCC1)CBr

Origin of Product

United States

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